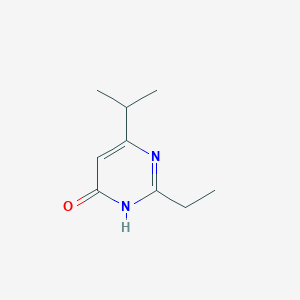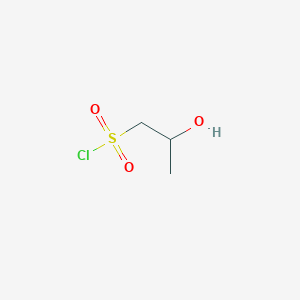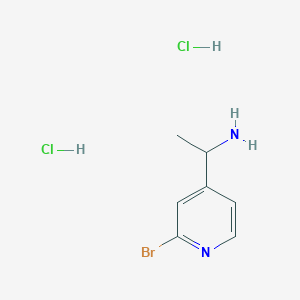
2-ethyl-6-(propan-2-yl)pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 2-éthyl-6-(propan-2-yl)pyrimidin-4(3H)-one est un composé hétérocyclique appartenant à la famille des pyrimidines. Les pyrimidines sont connues pour leur large éventail d’activités biologiques et sont souvent utilisées en chimie médicinale pour le développement de divers agents thérapeutiques.
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction
La synthèse de la 2-éthyl-6-(propan-2-yl)pyrimidin-4(3H)-one implique généralement la cyclisation de précurseurs appropriés dans des conditions contrôlées. Une méthode courante implique la réaction de l’acétoacétate d’éthyle avec l’isopropylamine en présence d’une base, suivie d’une cyclisation avec du formamide. Les conditions réactionnelles nécessitent généralement un chauffage et l’utilisation de solvants comme l’éthanol ou le méthanol pour faciliter le processus.
Méthodes de Production Industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l’efficacité et le rendement du processus de production. De plus, l’optimisation des conditions réactionnelles, telles que la température, la pression et le choix du solvant, est cruciale pour la synthèse à grande échelle.
Analyse Des Réactions Chimiques
Types de Réactions
La 2-éthyl-6-(propan-2-yl)pyrimidin-4(3H)-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des réactifs tels que le permanganate de potassium ou le peroxyde d’hydrogène.
Réduction : Les réactions de réduction peuvent être réalisées en utilisant des agents tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.
Réactifs et Conditions Courants
Oxydation : Permanganate de potassium en milieu acide ou neutre.
Réduction : Hydrure de lithium et d’aluminium dans l’éther anhydre.
Substitution : Réactifs organolithium dans le tétrahydrofurane (THF) à basse température.
Principaux Produits Formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés de la pyrimidine avec des groupes fonctionnels supplémentaires contenant de l’oxygène, tandis que les réactions de substitution peuvent introduire divers groupes alkyle ou aryle dans le cycle pyrimidine.
Applications De Recherche Scientifique
La 2-éthyl-6-(propan-2-yl)pyrimidin-4(3H)-one a plusieurs applications dans la recherche scientifique :
Chimie : Utilisée comme brique de construction pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Étudiée pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et antivirales.
Médecine : Investigée pour son utilisation potentielle dans le développement de nouveaux agents thérapeutiques pour diverses maladies.
Industrie : Utilisée dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme D'action
Le mécanisme d’action de la 2-éthyl-6-(propan-2-yl)pyrimidin-4(3H)-one implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes dépendent de l’application et du contexte d’utilisation spécifiques.
Comparaison Avec Des Composés Similaires
Composés Similaires
2,4-Dichloro-6-phénylpyrimidine : Connue pour son utilisation dans les réactions de substitution nucléophile.
2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine : Un autre dérivé de la pyrimidine utilisé en chimie synthétique.
Unicité
La 2-éthyl-6-(propan-2-yl)pyrimidin-4(3H)-one se distingue par sa combinaison unique de groupes éthyle et isopropyle, qui peut influencer sa réactivité et son activité biologique. Cette unicité structurelle en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
IUPAC Name |
2-ethyl-4-propan-2-yl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-4-8-10-7(6(2)3)5-9(12)11-8/h5-6H,4H2,1-3H3,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHBKGSPEPCORR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CC(=O)N1)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[7-(4-chlorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl]-N-cyclopentylacetamide](/img/structure/B12504838.png)

![Ethyl 2-(2-ethoxyphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12504846.png)



![3-(3-methoxyphenyl)-6-methyl-5-sulfanyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B12504868.png)




methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12504914.png)
![2-Ethyl-3-(2-((2-isopropyl-5-methylcyclohexyl)oxy)-2-oxoethyl)-1-methyl-1H-benzo[d]imidazol-3-ium chloride](/img/structure/B12504915.png)
